molecular formula C16H19F18N2P B3280341 1-Hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate CAS No. 713512-19-7

1-Hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate

Cat. No.: B3280341
CAS No.: 713512-19-7
M. Wt: 612.28 g/mol
InChI Key: RDTBYJUWNPIEFT-UHFFFAOYSA-N
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Description

1-Hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate is a type of ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvating abilities. These characteristics make ionic liquids valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate typically involves the reaction of 1-hexyl-3-methylimidazole with tris(pentafluoroethyl)trifluorophosphoric acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this ionic liquid may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at various positions on the imidazolium ring.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions might involve reducing agents like lithium aluminum hydride.

  • Substitution reactions can be facilitated by nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-Hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate has a wide range of applications in scientific research:

  • Chemistry: It is used as a solvent and catalyst in various chemical reactions, including organic synthesis and polymerization.

  • Biology: The compound can be employed in the study of biological membranes and as a medium for biological assays.

  • Medicine: Its antimicrobial properties make it useful in the development of new pharmaceuticals and medical treatments.

  • Industry: It is utilized in electrochemical devices, lubricants, and as a heat transfer fluid.

Mechanism of Action

The mechanism by which 1-Hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to disrupt cell membranes, leading to antimicrobial activity. It may also interact with enzymes and other biomolecules, affecting their function.

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate

  • 1-Octyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate

  • 1-Hexyl-3-ethylimidazolium tris(pentafluoroethyl)trifluorophosphate

Uniqueness: 1-Hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate stands out due to its optimal balance of hydrophobicity and hydrophilicity, which enhances its solvating properties and makes it more effective in various applications compared to its similar counterparts.

Properties

InChI

InChI=1S/C10H19N2.C6F18P/c1-3-4-5-6-7-12-9-8-11(2)10-12;7-1(8,9)4(16,17)25(22,23,24,5(18,19)2(10,11)12)6(20,21)3(13,14)15/h8-10H,3-7H2,1-2H3;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTBYJUWNPIEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C=C[N+](=C1)C.C(C(F)(F)[P-](C(C(F)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)(F)F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F18N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

713512-19-7
Record name 1-Hexyl-3-methylimidazolium tris(pentafluoroethyl)trifluorophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=713512-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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